Here's what we do know:
N-Boc-ADAla contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis. This group safeguards the N-terminus (amino group) of the molecule during peptide chain assembly. The azide moiety (N3) on the other end can participate in click chemistry reactions, a powerful tool for bioconjugation PubChem, N-Tert-butoxycarbonyl-azido-D-alanine: . This suggests N-Boc-ADAla could be a valuable building block for incorporating D-alanine residues with an azide functionality into peptides.
D-amino acids are not typically found in natural proteins. However, incorporating D-amino acids can improve the stability and targeting properties of peptides used in radiopharmaceuticals [ncbi.nlm.nih.gov, D-amino acid]. N-Boc-ADAla, with its D-alanine core and reactive azide group, could be useful for the synthesis of radiolabeled peptides with improved properties for diagnostic imaging or targeted therapies.
N-Tert-butoxycarbonyl-azido-D-alanine is an organic compound with the molecular formula C₈H₁₄N₄O₄ and a molecular weight of 230.221 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with an azide functional group (-N₃). The Boc group is commonly used in peptide synthesis to protect the amino functionality during
D-amino acids, including D-alanine, are not typically found in natural proteins but have been shown to enhance the stability and bioactivity of peptides. N-Tert-butoxycarbonyl-azido-D-alanine's unique structure allows it to be incorporated into peptides for various biological applications, including:
The synthesis of N-Tert-butoxycarbonyl-azido-D-alanine typically involves several steps:
This method provides a straightforward approach to synthesizing this compound while maintaining the integrity of the reactive groups.
N-Tert-butoxycarbonyl-azido-D-alanine has several important applications:
Interaction studies involving N-Tert-butoxycarbonyl-azido-D-alanine focus on its ability to participate in click chemistry reactions and its role in enhancing peptide stability and activity. Research indicates that peptides incorporating this compound can interact more effectively with target molecules due to the unique properties conferred by the D-amino acid configuration and the azide functionality .
Several compounds share similarities with N-Tert-butoxycarbonyl-azido-D-alanine, particularly those containing Boc groups or azides. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Tert-butoxycarbonyl-L-alanine | L-amino acid variant | Commonly used in peptide synthesis; lacks azide functionality. |
N-Boc-3-azidopropionic acid | Azido derivative | Utilized for similar click reactions; different backbone structure. |
N-Tert-butoxycarbonyl-D-serine | D-amino acid variant | Contains hydroxyl group; used for different biological activities. |
4-Azidobenzoyl chloride | Azido aromatic compound | Used for various coupling reactions; lacks amino acid structure. |
These compounds highlight the uniqueness of N-Tert-butoxycarbonyl-azido-D-alanine due to its combination of a D-amino acid structure with both protective and reactive functionalities, making it particularly valuable in synthetic biology and medicinal chemistry applications .
N-Tert-butoxycarbonyl-azido-D-alanine (CAS: 225780-77-8) emerged as a critical compound in the early 2000s alongside advancements in click chemistry, a concept pioneered by Karl Barry Sharpless and colleagues. Its development paralleled the growing demand for bioorthogonal reactions in chemical biology, particularly for site-specific modifications in peptides and proteins. The compound combines the stereochemical specificity of D-amino acids with the reactivity of azides, enabling precise functionalization in complex biomolecules. Early synthetic routes leveraged tert-butoxycarbonyl (Boc) protection strategies to preserve amino group integrity during peptide chain assembly.
This compound addresses two fundamental challenges in synthesis:
Applications span:
IUPAC Name: (2R)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoic acid
Molecular Formula: C₈H₁₄N₄O₄
Molecular Weight: 230.22 g/mol
Component | Role |
---|---|
Boc group | Protects α-amine during solid-phase peptide synthesis |
Azide (-N₃) | Enables click chemistry via Huisgen cycloaddition |
D-configuration | Confers metabolic stability in eukaryotic systems |
The stereochemistry at C2 (R-configuration) distinguishes it from the L-isomer (CAS: 122225-54-1), altering biological interactions.
Recent studies utilize this compound for:
A 2023 iron-catalyzed synthesis achieved 89% yield for α-azido amino esters, demonstrating scalability.